molecular formula C28H20BrClN2O4 B12015566 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate CAS No. 765304-85-6

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate

Cat. No.: B12015566
CAS No.: 765304-85-6
M. Wt: 563.8 g/mol
InChI Key: JUTJLLCBCLVMSB-KBVAKVRCSA-N
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Description

4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate: is a chemical compound with the following properties:

    Linear Formula: CHClNO

    CAS Number: 765275-56-7

    Molecular Weight: 543.024 g/mol

This compound belongs to a class of organic molecules known for their diverse applications in research and industry. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:: The synthetic route for 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves several steps. While I don’t have specific data for this compound, similar derivatives are often synthesized through condensation reactions, hydrazinolysis, and esterification. Researchers typically optimize reaction conditions to achieve high yields.

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It is primarily available for early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The benzoyl groups in the molecule can undergo oxidation reactions.

    Substitution: The chlorine and bromine atoms are potential sites for substitution reactions.

    Hydrolysis: Ester hydrolysis may occur under specific conditions.

Common Reagents and Conditions::

    Hydrazine hydrate: Used for hydrazinolysis.

    Acidic or basic conditions: For esterification and hydrolysis.

    Oxidizing agents: To facilitate oxidation reactions.

Major Products:: The major products depend on the specific reaction conditions. Hydrolysis may yield the corresponding carboxylic acid, while substitution reactions can lead to various derivatives.

Scientific Research Applications

Chemistry::

    Building block: Used in the synthesis of more complex molecules.

    Ligand design: May serve as a ligand in coordination chemistry.

Biology and Medicine::

    Antimicrobial activity: Investigated for potential antibacterial or antifungal properties.

    Bioconjugation: Used in bioorthogonal chemistry for labeling and imaging.

Industry::

    Materials science:

    Pharmaceuticals: May contribute to drug discovery.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds include:

    4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate: (CAS: 340224-20-6)

    4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: (CAS: 769148-13-2)

Properties

CAS No.

765304-85-6

Molecular Formula

C28H20BrClN2O4

Molecular Weight

563.8 g/mol

IUPAC Name

[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C28H20BrClN2O4/c29-23-9-5-22(6-10-23)28(34)36-26-13-3-19(4-14-26)17-31-32-27(33)21-7-15-25(16-8-21)35-18-20-1-11-24(30)12-2-20/h1-17H,18H2,(H,32,33)/b31-17+

InChI Key

JUTJLLCBCLVMSB-KBVAKVRCSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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